

"solubility of trifluoro(phenylethynyl)silane in common organic solvents"

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Compound of Interest

Compound Name: Silane, trifluoro(phenylethynyl)-

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Solubility Profile of Trifluoro(phenylethynyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of trifluoro(phenylethynyl)silane in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility inferences drawn from synthetic and analytical procedures involving this compound and structurally related analogs. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility data for their specific applications.

Qualitative Solubility of Trifluoro(phenylethynyl)silane

The solubility of trifluoro(phenylethynyl)silane can be inferred from the solvents utilized in its synthesis, purification, and analytical characterization, as well as those used for analogous compounds. While precise quantitative values are not available, the information gathered suggests solubility in a range of common organic solvents. The following table summarizes these qualitative findings.

Solvent Class	Common Solvents	Inferred Solubility	Rationale
Ethers	Diethyl ether (Et ₂ O), Tetrahydrofuran (THF)	Likely Soluble	Ethers are frequently used as solvents for the synthesis and extraction of similar alkynylsilane compounds, indicating good solvation of the molecule. ^[1]
Chlorinated Solvents	Dichloromethane (CH ₂ Cl ₂), Chloroform (CDCl ₃)	Likely Soluble	Chloroform-d (CDCl ₃) is a common solvent for NMR analysis of related silane compounds, which requires good solubility of the analyte. Dichloromethane is also used for extraction in related syntheses.

Hydrocarbons	Pentane, Hexane, Toluene	Likely Soluble to Moderately Soluble	Hydrocarbon solvents, often in combination with more polar solvents, are used as the mobile phase for column chromatography purification of alkynylsilanes.[2] This suggests that while the compound is soluble, its solubility can be modulated for chromatographic separation.
Esters	Ethyl acetate (EtOAc)	Likely Soluble	Ethyl acetate is commonly used as a polar component in the mobile phase for the chromatographic purification of related compounds, indicating its ability to dissolve the analyte.[2]
Alcohols	Methanol (MeOH), Ethanol (EtOH)	Moderately Soluble to Sparingly Soluble	Methanol has been used in the synthesis of a related trifluorophenyl ethynyl compound, suggesting some degree of solubility.[1] However, the polarity of alcohols may limit the solubility of the relatively nonpolar

trifluoro(phenylethynyl)
silane.

Aprotic Polar Solvents

Acetone

Likely Soluble

Acetone is a versatile solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid compound, such as trifluoro(phenylethynyl)silane, in a given organic solvent.

Objective: To determine the saturation solubility of a solid organic compound in a specific solvent at a controlled temperature.

Materials:

- The solid compound of interest (e.g., trifluoro(phenylethynyl)silane)
- The desired organic solvent
- Analytical balance
- Vials with screw caps
- Constant temperature bath or shaker incubator
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of the solid compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
 - Add a known volume of the selected organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.
 - Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent becomes fully saturated with the solute.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
 - Record the exact volume of the filtered solution.
- Quantification:
 - Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.
 - Once the solvent is fully evaporated, weigh the volumetric flask containing the dried solute. The difference in weight will give the mass of the dissolved solid.

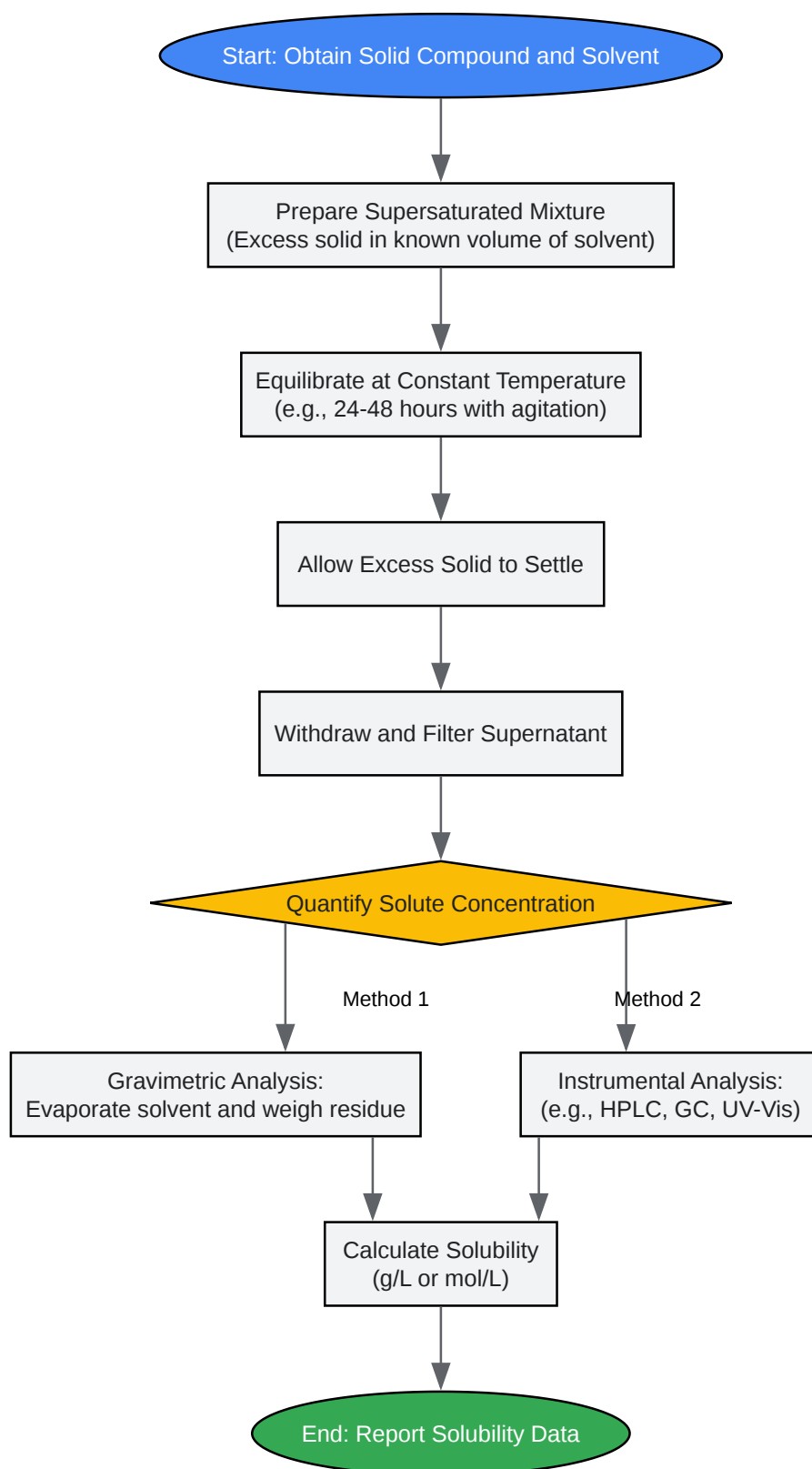
- Alternatively, dilute the filtered saturated solution with a known volume of an appropriate solvent and analyze the concentration using a pre-calibrated analytical method (e.g., UV-Vis, HPLC, GC).
- Calculation of Solubility:
 - Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solid and the volume of the solvent used.

$\text{Solubility (g/L)} = \text{Mass of dissolved solid (g)} / \text{Volume of solvent (L)}$

$\text{Solubility (mol/L)} = (\text{Mass of dissolved solid (g)} / \text{Molar mass of solid (g/mol)}) / \text{Volume of solvent (L)}$

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of a solid organic compound.



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Caption: Workflow for the experimental determination of solubility.

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References

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